molecular formula C8H4ClF2NO2 B6291864 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene CAS No. 39065-93-5

1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene

Cat. No.: B6291864
CAS No.: 39065-93-5
M. Wt: 219.57 g/mol
InChI Key: UKPFBNNYFVDOQY-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene (CAS: 40750-71-8) is an aromatic compound featuring a benzene ring substituted with an isocyanato group (-NCO) at the para position and a chlorodifluoromethoxy (-OCF₂Cl) group at the meta position. The compound’s molecular formula is C₇H₄ClF₂NO₃, with a molecular weight of 223.56 g/mol . The isocyanato group confers high reactivity, making it a precursor in synthesizing polymers, agrochemicals, or pharmaceuticals. Its chlorodifluoromethoxy substituent introduces electron-withdrawing effects, influencing solubility, stability, and biological activity.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-4-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPFBNNYFVDOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570949
Record name 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39065-93-5
Record name 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Chlorodifluoromethoxy)aniline

Step 1: Selective Fluorination of Trichloromethoxybenzene
Trichloromethoxybenzene undergoes fluorination using hydrogen fluoride (HF) in the presence of a catalyst (e.g., morpholine or triethylamine) at 40–60°C. This step replaces two chlorine atoms with fluorine, yielding chlorodifluoromethoxybenzene:

C6H5OCHCl3+2HFcatalystC6H5OCHF2Cl+2HCl\text{C}6\text{H}5\text{OCHCl}3 + 2\text{HF} \xrightarrow{\text{catalyst}} \text{C}6\text{H}5\text{OCHF}2\text{Cl} + 2\text{HCl}

Key Data :

  • Yield: 78–85%

  • Catalyst: Morpholine (10 mol%)

  • Reaction Time: 6–8 hours

Step 2: Nitration
Chlorodifluoromethoxybenzene is nitrated using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C to introduce the nitro group para to the methoxy substituent:

C6H5OCHF2Cl+HNO3H2SO4NO2C6H4OCHF2Cl+H2O\text{C}6\text{H}5\text{OCHF}2\text{Cl} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{NO}2\text{C}6\text{H}4\text{OCHF}2\text{Cl} + \text{H}_2\text{O}

Key Data :

  • Nitration Efficiency: >90%

  • Acid Ratio (H₂SO₄:HNO₃): 3:1

  • Isolation: Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

Step 3: Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (5–10 bar) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C:

NO2C6H4OCHF2Cl+3H2Pd/CNH2C6H4OCHF2Cl+2H2O\text{NO}2\text{C}6\text{H}4\text{OCHF}2\text{Cl} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{NH}2\text{C}6\text{H}4\text{OCHF}2\text{Cl} + 2\text{H}2\text{O}

Key Data :

  • Yield: 88–92%

  • Catalyst Loading: 5 wt% Pd/C

  • Reaction Time: 4–6 hours

Isocyanation of 4-(Chlorodifluoromethoxy)aniline

The final step converts the aniline intermediate to the isocyanate using phosgene (COCl₂) or its safer alternative, triphosgene, in dichloromethane at 0–10°C:

NH2C6H4OCHF2Cl+COCl2NCOC6H4OCHF2Cl+2HCl\text{NH}2\text{C}6\text{H}4\text{OCHF}2\text{Cl} + \text{COCl}2 \rightarrow \text{NCOC}6\text{H}4\text{OCHF}2\text{Cl} + 2\text{HCl}

Key Data :

  • Phosgene Equivalents: 1.2–1.5

  • Yield: 70–75%

  • Safety Note: Triphosgene reduces toxicity risks by releasing phosgene in situ.

Alternative Pathways and Modern Innovations

One-Pot Fluorination-Nitration Strategy

Recent advances combine fluorination and nitration in a single reactor using HF-pyridine complexes, reducing intermediate isolation steps. This method achieves 80% overall yield but requires rigorous temperature control (−10°C to 25°C).

Enzymatic Reduction of Nitro Groups

Biocatalytic reduction using E. coli-expressed nitroreductases offers a greener alternative to catalytic hydrogenation, achieving 95% conversion with minimal byproducts.

Comparative Analysis of Methodologies

Parameter Traditional Method One-Pot Strategy Enzymatic Reduction
Total Yield (%)65–7075–8070–75
Reaction Steps323
Safety ProfileModerate (HF/phosgene)ModerateHigh
ScalabilityIndustrialPilot-scaleLab-scale

Challenges and Optimization Strategies

Byproduct Formation

Nitration may produce ortho-substituted isomers (<5%), removed via recrystallization from hexane/ethyl acetate mixtures .

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.

    Solvents: Anhydrous solvents like dichloromethane or toluene are often used to prevent hydrolysis of the isocyanate group.

Major Products

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Carbamates: Formed by the reaction of the isocyanate group with alcohols.

Scientific Research Applications

1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Research: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a useful tool in chemical biology for modifying proteins and other biomolecules.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs. Key differences in substituent groups, positions, and biological activities are summarized below.

Structural Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups CAS Number Reference
1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene -OCF₂Cl (1), -NCO (4) 223.56 Isocyanato, chlorodifluoromethoxy 40750-71-8
1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene -OCH₂F₂ (1), -NCO (4), -OCH₃ (2) 215.16 Isocyanato, difluoromethoxy, methoxy 923164-08-3
4-Chloro-1-fluoro-2-methoxybenzene -Cl (4), -F (1), -OCH₃ (2) 174.58 Chloro, fluoro, methoxy 1806354-97-1
5-Chloro-1,3-difluoro-2-methoxybenzene -Cl (5), -F (1,3), -OCH₃ (2) 192.57 Chloro, difluoro, methoxy 1092349-89-7
1-(Chlorodifluoromethoxy)-4-nitrobenzene -OCF₂Cl (1), -NO₂ (4) 223.56 Nitro, chlorodifluoromethoxy 40750-71-8

Key Observations :

  • Substituent Position : The position of the chlorodifluoromethoxy group (meta vs. para) significantly alters electronic effects. For example, this compound has a para-isocyanato group, while 1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene includes an additional methoxy group at position 2, reducing molecular symmetry .
Physicochemical Properties
  • Solubility : The chlorodifluoromethoxy group increases hydrophobicity compared to methoxy or hydroxy derivatives (e.g., 4-Chloro-1-fluoro-2-methoxybenzene) .
  • Thermal Stability : Isocyanato groups are thermally labile, whereas nitro-substituted analogs (e.g., 1-(chlorodifluoromethoxy)-4-nitrobenzene) exhibit higher stability due to resonance effects .

Biological Activity

1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The compound features a chloro group, a difluoromethoxy group, and an isocyanate functional group attached to a benzene ring. These structural elements contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.

Efficacy Against Bacteria

This compound has shown promising results in inhibiting bacterial growth. A comparative study highlighted its activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as Enterococcus faecalis. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Standard Antibiotics
Staphylococcus aureus8 µg/mLComparable to vancomycin
Enterococcus faecalis16 µg/mLComparable to ampicillin
Escherichia coli32 µg/mLLess effective than ciprofloxacin

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Study on Breast Cancer Cells : Research demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of 25 µM.
  • Study on Lung Cancer Cells : Another study reported significant growth inhibition in A549 lung cancer cells, suggesting the compound's potential as a therapeutic agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
A54930Cell cycle arrest in G1 phase

The proposed mechanism of action for this compound involves its interaction with specific proteins or enzymes within microbial or cancerous cells. The isocyanate group is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to disruption of critical cellular functions.

Toxicity and Safety Profile

While the compound shows promise in terms of efficacy, its safety profile must be thoroughly evaluated. Preliminary studies indicate low cytotoxicity towards normal mammalian cell lines, suggesting a favorable therapeutic index.

Q & A

Q. What are the common synthetic routes for 1-[chloro(difluoro)methoxy]-4-isocyanatobenzene?

The synthesis typically involves multi-step halogenation and nucleophilic substitution. For example, introducing the chloro(difluoro)methoxy group via reaction of a phenol precursor with chlorodifluoromethane in the presence of a base (e.g., NaOH/K₂CO₃) and polar aprotic solvents like DMSO. The isocyanate group is introduced using phosgene or safer alternatives (e.g., triphosgene) under anhydrous conditions .

Q. How can researchers safely handle this compound in laboratory settings?

Due to the reactive isocyanate group and halogen substituents, strict safety protocols are required:

  • Use PPE (gloves, goggles, respirators) and work in fume hoods.
  • Avoid moisture to prevent hydrolysis of the isocyanate group.
  • Store at low temperatures (0–6°C) under inert gas (N₂/Ar) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm chloro(difluoro)methoxy and isocyanate substituents.
  • FT-IR : Peaks at ~2270 cm1^{-1} (N=C=O stretch) and 1100–1200 cm1^{-1} (C-F/C-Cl).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 223.56 g/mol) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in coupling reactions?

The electron-withdrawing chloro(difluoro)methoxy group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT) can predict regioselectivity in Suzuki-Miyaura couplings, where the isocyanate group directs cross-coupling to specific positions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurities (e.g., hydrolyzed isocyanate) or solvent effects. Mitigation strategies include:

  • Purity verification via HPLC.
  • Control experiments in anhydrous vs. aqueous conditions.
  • Dose-response studies to confirm structure-activity relationships .

Q. How can AI-driven tools optimize reaction conditions for scale-up synthesis?

Platforms like ICReDD integrate quantum chemical calculations (e.g., transition state modeling) and machine learning to predict optimal catalysts (e.g., Pd/Cu systems) and solvents. For example, DMF may enhance yields in Ullmann-type couplings by stabilizing intermediates .

Q. What methodologies identify degradation byproducts in environmental fate studies?

  • LC-MS/MS : Detects hydrolyzed products (e.g., 4-aminophenol derivatives).
  • GC-ECD : Monitors volatile halogenated byproducts.
  • Computational tools (e.g., ECHA QSAR) predict eco-toxicity profiles .

Methodological Recommendations

  • Retrosynthetic Analysis : Use PubChem’s retrosynthesis tools (leveraging Reaxys and Pistachio databases) to prioritize routes with minimal protecting groups .
  • Biological Assays : Pair in vitro cytotoxicity studies (e.g., MTT assays) with molecular docking (AutoDock Vina) to validate target engagement .
  • Environmental Testing : Follow OECD guidelines for hydrolysis studies (pH 4–9 buffers, 50°C) to simulate natural degradation .

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